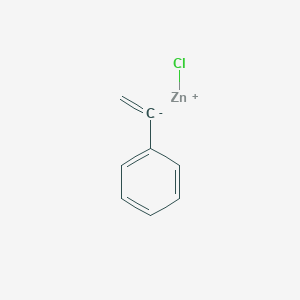

Zinc, chloro(1-phenylethenyl)-

Description

Significance of Organozinc Reagents in Carbon-Carbon Bond Formation

The ability to form new carbon-carbon bonds with high precision and efficiency is a cornerstone of synthetic organic chemistry. Organozinc reagents have emerged as valuable partners in this endeavor, offering a reliable method for connecting different carbon-based fragments. sigmaaldrich.comresearchgate.net This is particularly evident in transition metal-catalyzed cross-coupling reactions, where an organic halide or triflate is coupled with an organozinc compound. wikipedia.orgnumberanalytics.com The functional group tolerance and moderate reactivity of organozinc reagents make them ideal for the synthesis of complex, highly functionalized products. researchgate.netthieme-connect.com

Advantages of Organozinc Reagents: Reactivity, Chemoselectivity, and Functional Group Tolerance

Organozinc reagents present several key advantages over other more reactive organometallic compounds, such as organolithium or Grignard reagents. wikipedia.orgfiveable.me Their reduced basicity and nucleophilicity translate to a higher tolerance for a wide array of functional groups, including esters, ketones, nitriles, and amides. wikipedia.orgfiveable.me This chemoselectivity allows for the targeted formation of specific bonds without affecting other sensitive parts of a molecule, a crucial aspect in multi-step syntheses. fiveable.meuni-muenchen.de

The reactivity of organozinc reagents can be finely tuned, and their stability is often influenced by the method of their preparation. sigmaaldrich.com The development of "Rieke® Zinc," a highly reactive form of zinc, has enabled the direct reaction of zinc with organic halides that are less reactive, further expanding the scope and utility of these reagents. sigmaaldrich.com

| Feature | Description |

| Reactivity | Moderate reactivity allows for selective reactions. Can be enhanced by using activated forms of zinc like Rieke® Zinc. sigmaaldrich.com |

| Chemoselectivity | High selectivity for the desired reaction pathway, minimizing side reactions. fiveable.me |

| Functional Group Tolerance | Compatible with a broad range of functional groups such as esters, ketones, nitriles, and amides. wikipedia.orgfiveable.me |

Contextualization of Vinyl Organozinc Reagents

Within the broader class of organozinc compounds, vinyl organozinc reagents hold a special place. These reagents, which feature a zinc atom attached to a carbon-carbon double bond, are pivotal intermediates in the synthesis of alkenes and other unsaturated molecules.

Importance of Alkenyl Organozinc Species in Stereoselective Synthesis

Alkenyl organozinc species are particularly valuable in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is critical. The geometry of the double bond in the vinyl organozinc reagent is often retained throughout the reaction sequence, allowing for the synthesis of specific E/Z isomers of the final product. researchgate.net This stereochemical control is of paramount importance in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a precise stereoisomeric form. The use of alkenyl organozinc reagents in copper-catalyzed conjugate additions and palladium-catalyzed cross-coupling reactions has enabled the highly stereoselective formation of complex di- and trisubstituted alkenes. researcher.life

The Chemical Compound: Zinc, chloro(1-phenylethenyl)-

The specific organozinc reagent, Zinc, chloro(1-phenylethenyl)- , with the chemical formula C8H7ClZn and a molecular weight of 203.9742, is a notable example of a vinyl organozinc halide. cymitquimica.com This compound features a 1-phenylethenyl group attached to a zinc chloride moiety.

Synthesis and Reactions

The synthesis of vinylzinc reagents like Zinc, chloro(1-phenylethenyl)- can be achieved through several methods. A common approach involves the reaction of a vinyl halide with activated zinc metal. Alternatively, transmetalation from a corresponding vinyllithium (B1195746) or vinyl Grignard reagent to a zinc halide is also a viable route. fiveable.me

Once formed, Zinc, chloro(1-phenylethenyl)- can participate in a variety of carbon-carbon bond-forming reactions. A primary application is in Negishi-type cross-coupling reactions. wikipedia.org In these reactions, the vinylzinc reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst. This allows for the stereospecific formation of a new carbon-carbon bond, transferring the 1-phenylethenyl group to the organic halide. researchgate.net For instance, the coupling of Zinc, chloro(1-phenylethenyl)- with an aryl or vinyl halide would yield a substituted styrene (B11656) derivative with retention of the vinyl group's geometry.

Furthermore, Zinc, chloro(1-phenylethenyl)- can undergo copper-catalyzed reactions. For example, conjugate addition to α,β-unsaturated carbonyl compounds would result in the 1,4-addition of the 1-phenylethenyl group. researcher.life It can also be used in Lewis acid-promoted olefination reactions with carbonyl compounds to produce (E)-alkenes stereoselectively. acs.orgnih.gov

Research Findings

Research has demonstrated the utility of vinylzinc reagents in the synthesis of complex molecular architectures. For example, stereoselective syntheses of functionalized vinylic sulfoxides have been achieved through the copper-catalyzed conjugate addition of organozinc reagents to 1-alkynyl sulfoxides. researcher.life While not specifically mentioning Zinc, chloro(1-phenylethenyl)-, this research highlights the general reactivity and stereochemical control offered by vinylzinc species.

In the context of cross-coupling reactions, the development of efficient catalysts has been crucial. Palladium complexes with various phosphine (B1218219) ligands are commonly employed to facilitate the coupling of organozinc reagents with a wide range of organic electrophiles. numberanalytics.comfiveable.me The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.

| Reaction Type | Description |

| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling with organic halides. wikipedia.orgresearchgate.net |

| Copper-Catalyzed Conjugate Addition | 1,4-addition to α,β-unsaturated systems. researcher.life |

| Lewis Acid-Promoted Olefination | Reaction with carbonyls to form alkenes. acs.orgnih.gov |

Structure

2D Structure

Properties

CAS No. |

119441-92-8 |

|---|---|

Molecular Formula |

C8H7ClZn |

Molecular Weight |

204.0 g/mol |

IUPAC Name |

chlorozinc(1+);ethenylbenzene |

InChI |

InChI=1S/C8H7.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

FAJJJPDPINKQLA-UHFFFAOYSA-M |

Canonical SMILES |

C=[C-]C1=CC=CC=C1.Cl[Zn+] |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Chloro 1 Phenylethenyl Zinc and Vinyl Organozinc Reagents

Cross-Coupling Reactions

The Negishi coupling is widely utilized for its ability to couple sp², sp³, and sp hybridized carbon atoms, a feature that distinguishes it among palladium-catalyzed coupling reactions. wikipedia.org Organozinc reagents, including vinylzinc species like chloro(1-phenylethenyl)zinc, are notable for their high reactivity, which often leads to faster reaction times compared to organoboranes and organostannanes. wikipedia.orgchemie-brunschwig.ch

Negishi Coupling

The Negishi coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high chemo- and regioselectivity. chemie-brunschwig.chacs.org The reaction's versatility extends to a wide range of coupling partners, including aryl, vinyl, and alkyl groups. organic-chemistry.org

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps. wikipedia.orgchemie-brunschwig.chillinois.edu

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) species, forming a Pd(II) complex. wikipedia.orgillinois.edu The rate of this step is influenced by the nature of the halide, with the reactivity order typically being I > OTf > Br >> Cl. wikipedia.org

Transmetalation: In this step, the organozinc reagent (R²-ZnX) transfers its organic group to the Pd(II) complex. wikipedia.orgillinois.edu This is often the rate-limiting step of the catalytic cycle. wikipedia.org The use of organozinc halides, such as chloro(1-phenylethenyl)zinc, can lead to the formation of a cis-adduct, which facilitates rapid reductive elimination. wikipedia.org In contrast, diorganozinc compounds may form a trans-adduct that requires a slower isomerization to the cis-form before elimination can occur. wikipedia.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the Pd(II) complex, regenerating the active Pd(0) catalyst. wikipedia.orgillinois.edu This step requires the formation of a cis-organopalladium complex. wikipedia.org

It is important to note that nickel-catalyzed systems can operate through different mechanisms and may involve various oxidation states of nickel, including Ni(I) and Ni(III), in addition to Ni(0) and Ni(II). wikipedia.orgchemrxiv.orgrsc.org

Palladium catalysts are generally favored in Negishi couplings due to their high yields and functional group tolerance. wikipedia.org The choice of ligand is crucial for the success of the reaction, influencing the catalyst's stability and reactivity. wikipedia.org

Commonly used palladium catalysts and pre-catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. nih.govnih.gov The ligands employed play a significant role in the catalytic cycle. For instance, electron-rich ligands can facilitate the oxidative addition step. illinois.edu Biaryldialkylphosphine ligands, such as CPhos, have been shown to be effective in promoting the reductive elimination step, which is particularly important in couplings involving secondary alkylzinc reagents to minimize undesired side reactions like β-hydride elimination. nih.govnih.gov

The structure of the ligand can also influence the outcome of the reaction in more complex systems. For example, in Negishi couplings promoted by palladium catalysts with JosiPhos ligands, the ligand structure, including steric bulk and substituents, significantly impacts the catalytic activity and the propensity for side reactions like 1,2-migration. researchgate.net

| Catalyst/Pre-catalyst | Ligand | Application | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Regioselective cross-coupling of 1,1-dibromoalkenes with vinylzinc chloride. | nih.gov |

| Pd(OAc)₂ | CPhos | Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. | nih.gov |

| [PdCl(π-allyl)]₂ | 2,2′-bis(diphenylphosphino)-1,1′-biphenyl (dpbp) | Reaction between soft nucleophiles and 1-hydrocarbyl-2-bromo-1,3-dienes. | nih.gov |

| Palladium-phosphinous acids (e.g., POPd7) | Phosphinous acid | Cross-coupling of aryl halides with aryl-, alkyl-, and vinylzinc reagents. | acs.org |

| Pd(P-t-Bu₃)₂ | Tri-tert-butylphosphine | Regioselective Negishi cross-coupling of 1,2-azaborine. | nih.gov |

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. sigmaaldrich.commatthey.com They are used in various Negishi cross-coupling reactions, including sp²-sp², sp²-sp³, and sp³-sp³ couplings. wikipedia.org

A variety of nickel catalysts in both Ni(0) and Ni(II) oxidation states can be employed, such as Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂. wikipedia.org The in situ generation of the active Ni(0) catalyst is a common strategy. For example, Ni(PPh₃)₄ can be generated from the reduction of Ni(acac)₂ with PPh₃ and (i-Bu)₂AlH. wikipedia.org

The choice of ligand is critical in nickel-catalyzed couplings. The addition of an unsaturated ligand with an electron-withdrawing group has been shown to improve yields in some sp³-sp³ couplings by favoring reductive elimination over β-hydride elimination. wikipedia.org In recent years, there has been significant development in nickel-catalyzed cross-couplings, particularly for reactions involving alkyl substrates. chemrxiv.orgrsc.orgucla.edu

| Catalyst/Pre-catalyst | Ligand | Application | Reference |

| Ni(PPh₃)₄ (in situ) | Triphenylphosphine | Aryl-aryl cross-coupling. | wikipedia.org |

| NiCl₂(dpppk) | 1,3-bis(diphenylphosphino)propane | Coupling of secondary alkyl Grignard reagents with aryl and vinyl halides. | nih.gov |

| Ni(COD)₂ | (if applicable) | Precursor for in situ catalyst generation in various applications. | matthey.com |

| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | Cross-couplings with non-traditional electrophiles like aryl pivalates. | matthey.com |

| Ni(dppe)Cl₂ | 1,2-Bis(diphenylphosphino)ethane | Preparation of semiconductive polymers. | matthey.com |

Additives and solvents can have a profound impact on the efficiency and outcome of Negishi coupling reactions. acs.org The structure and stability of organozinc reagents, for instance, are influenced by the solvent used for their preparation. acs.org

Lithium salts, such as LiCl and LiBr, are often beneficial additives. illinois.edu They are thought to break up aggregates of organozinc reagents, forming more reactive monomeric zincate species. illinois.edu Studies have shown that the rate of cross-coupling can increase with the addition of LiBr, suggesting the formation of a tetracoordinated zincate complex as the active transmetalating agent. acs.orgnih.govrsc.org The counterion of the alkylzinc reagent can also have a significant effect on reactivity, with alkylzinc bromides in the presence of LiCl showing higher activity than alkylzinc bromides alone. acs.orgnih.gov

The choice of solvent is also critical. More polar solvents can facilitate the transmetalation of a second organic group from diorganozinc reagents. illinois.edu In some cases, the use of coordinating solvents can help to suppress catalyst deactivation. researchgate.net

The Negishi coupling is one of several powerful cross-coupling reactions, each with its own advantages and disadvantages.

Kumada Coupling: This reaction utilizes Grignard reagents (organomagnesium compounds). uh.eduwikipedia.org While advantageous due to the direct use of Grignard reagents, its scope is limited by the high reactivity of these reagents, which are not tolerant of many functional groups. uh.eduuniurb.itorganic-chemistry.org The Negishi coupling offers a significant advantage in terms of functional group tolerance. chemie-brunschwig.chuh.edu

Stille Coupling: This reaction employs organotin compounds. core.ac.uk A key difference lies in the polarity of the organometallic reagent. The less polar nature of organostannanes makes them less reactive but sometimes more selective than organozinc reagents. core.ac.ukuwindsor.ca However, the high toxicity of organotin compounds is a major drawback. libretexts.org

Suzuki-Miyaura Coupling: This reaction uses organoboron compounds, which are generally less toxic and more stable than organozinc reagents. libretexts.org However, the transmetalation step in Suzuki coupling can be more challenging and often requires the use of a base. chemie-brunschwig.ch The Negishi coupling, in contrast, does not typically require a base. nih.gov

Hiyama Coupling: This reaction involves organosilicon compounds. lumenlearning.com

The Negishi coupling's main drawbacks are the water and air sensitivity of the organozinc reagents and a comparatively lower functional group tolerance than some other methods. wikipedia.org However, its high reactivity and broad scope make it a valuable tool, particularly in the synthesis of complex molecules. wikipedia.orgchemie-brunschwig.ch

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Reference |

| Negishi | Organozinc | High reactivity, broad scope, good functional group tolerance. | Water/air sensitivity of reagents. | wikipedia.orgchemie-brunschwig.chuh.edu |

| Kumada | Organomagnesium (Grignard) | Direct use of readily available Grignard reagents. | Low functional group tolerance due to high reactivity of the reagent. | uh.eduuniurb.itorganic-chemistry.org |

| Stille | Organotin | Good for some specific selective syntheses. | High toxicity of tin reagents. | core.ac.uklibretexts.org |

| Suzuki-Miyaura | Organoboron | Low toxicity and high stability of reagents. | Often requires a base for transmetalation. | chemie-brunschwig.chlibretexts.org |

| Hiyama | Organosilicon | lumenlearning.com |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium and nickel are staples in cross-coupling chemistry involving organozinc reagents, other first-row transition metals like cobalt and copper have emerged as powerful, cost-effective, and mechanistically distinct catalysts. These metals can mediate unique transformations and often exhibit complementary reactivity, particularly in couplings with alkyl electrophiles.

Cobalt-catalyzed cross-coupling reactions provide an efficient method for forming carbon-carbon bonds, especially between sp²-hybridized organometallics and sp³-hybridized alkyl halides. Chloro(1-phenylethenyl)zinc and related vinylzinc reagents are excellent nucleophiles in these transformations. The reactions typically proceed in polar aprotic solvents like N-methylpyrrolidone (NMP) or N,N-dimethylacetamide (DMA), which are crucial for solubilizing the cobalt catalyst and promoting the reaction.

A key advantage of cobalt catalysis is its ability to effectively couple with primary and secondary alkyl bromides and iodides, substrates that can be challenging for palladium-based systems due to issues with slow oxidative addition and competing β-hydride elimination. The mechanism is thought to involve a Co(I)/Co(III) or a radical-based pathway, distinct from the conventional Pd(0)/Pd(II) cycle.

Research has demonstrated the successful coupling of chloro(1-phenylethenyl)zinc with a variety of alkyl halides. For instance, the reaction with 1-bromohexane, catalyzed by cobalt(II) bromide in the presence of a styrene-derived promoter, affords the corresponding 1-phenyl-1-octene in high yield. The scope extends to functionalized alkyl halides, showcasing the tolerance of the cobalt-catalyzed system.

| Vinylzinc Reagent | Alkyl Halide | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Chloro(1-phenylethenyl)zinc | 1-Bromohexane | CoBr₂ (5 mol%) | NMP | 25 | (E/Z)-1-Phenyl-1-octene | 88 |

| Chloro(1-phenylethenyl)zinc | Cyclohexyl Iodide | CoCl₂ (10 mol%) | NMP/THF | 60 | (1-Cyclohexylvinyl)benzene | 75 |

| Bromo(1-dodecen-2-yl)zinc | Ethyl 4-iodobutyrate | CoCl₂ (5 mol%) | DMA | 25 | Ethyl 6-(dec-1-en-2-yl)hexanoate | 81 |

Copper catalysts are widely employed in conjunction with organozinc reagents, most notably in conjugate addition reactions. However, they are also effective in mediating cross-coupling processes, such as acylation and allylic substitution. The use of a stoichiometric or catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN), often in the presence of lithium chloride to form a more reactive "cuprate-like" species, is common practice.

In acylation reactions, chloro(1-phenylethenyl)zinc readily reacts with acid chlorides in the presence of catalytic copper to furnish α,β-unsaturated ketones. This method is highly efficient and chemoselective, avoiding addition to other carbonyl functionalities that might be present in the substrate.

Copper also catalyzes the allylic substitution of substrates like allylic phosphates or halides. These Sₙ2'-type reactions are typically highly regioselective and stereoselective. The reaction of chloro(1-phenylethenyl)zinc with an allylic electrophile proceeds with excellent transfer of the vinyl group to the more substituted end of the allylic system, often with high stereofidelity.

| Vinylzinc Reagent | Electrophile | Catalyst/Additive | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|---|

| Chloro(1-phenylethenyl)zinc | Benzoyl chloride | CuCN·2LiCl (5 mol%) | Acylation | 1,2-Diphenylprop-2-en-1-one | 92 |

| Chloro(1-phenylethenyl)zinc | Cinnamyl phosphate (B84403) | CuBr·SMe₂ (10 mol%) | Allylic Substitution | (E)-1,4-Diphenylpenta-1,4-diene | 85 |

| Chloro(hex-1-en-2-yl)zinc | Acetyl chloride | CuCN (10 mol%) | Acylation | 3-Methylideneheptan-2-one | 89 |

Addition Reactions

Beyond cross-coupling, vinyl organozinc reagents are workhorses in carbon-carbon bond-forming addition reactions. Their moderate reactivity allows for high chemoselectivity, and when paired with chiral catalysts, they can participate in highly stereoselective transformations.

The catalytic asymmetric addition of organozinc reagents to aldehydes and ketones is a cornerstone of modern synthetic chemistry for accessing chiral alcohols. While dialkylzinc reagents are most common, the methodology has been extended to vinylzinc compounds. The reaction involves the addition of the 1-phenylethenyl group from a zinc reagent to a prochiral carbonyl, guided by a chiral catalyst, typically a β-amino alcohol.

A widely used catalyst for this purpose is (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB). In the presence of a catalytic amount of (-)-DAIB, the addition of the 1-phenylethenyl moiety to various aromatic and aliphatic aldehydes proceeds with high enantioselectivity. The proposed mechanism involves the formation of a chiral zinc-amino alkoxide complex that coordinates both the vinylzinc reagent and the aldehyde, organizing the transition state to favor the formation of one enantiomer of the resulting allylic alcohol. The products, chiral tertiary allylic alcohols, are valuable building blocks in synthesis.

| Aldehyde | Zinc Reagent Source | Chiral Catalyst | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Benzaldehyde | (1-Phenylethenyl)₂Zn | (-)-DAIB (5 mol%) | Toluene | (R)-1,2-Diphenylprop-2-en-1-ol | 95 | 96 |

| 4-Chlorobenzaldehyde | (1-Phenylethenyl)₂Zn | (-)-DAIB (8 mol%) | Toluene/Hexane | (R)-1-(4-Chlorophenyl)-2-phenylprop-2-en-1-ol | 88 | 94 |

| Cyclohexanecarboxaldehyde | (1-Phenylethenyl)₂Zn | (-)-DAIB (10 mol%) | Toluene | (R)-1-Cyclohexyl-2-phenylprop-2-en-1-ol | 78 | 91 |

Organozinc reagents are well-suited for intramolecular reactions due to their functional group tolerance. Intramolecular carbozincation, where a vinylzinc moiety adds to a tethered unsaturated group (like an alkene or alkyne), allows for the stereoselective construction of cyclic structures.

One powerful strategy involves a halogen-zinc exchange on a substrate containing both a vinyl iodide and a tethered aldehyde. The resulting vinylzinc species can then undergo an intramolecular addition to the carbonyl group. The stereochemical outcome of the cyclization is often controlled by the formation of a thermodynamically stable chair-like six-membered transition state, leading to high diastereoselectivity in the resulting cyclic alcohol. This approach has been successfully applied to the synthesis of five- and six-membered carbocycles and heterocycles bearing a vinyl-substituted alcohol moiety.

| Starting Material | Reagents | Ring Size Formed | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| (E)-6-Iodo-7-phenylhept-6-enal | 1. t-BuLi, 2. ZnBr₂ | Five | (1R,2S)-2-(1-Phenylethenyl)cyclopentan-1-ol | 75 | >98:2 |

| (E)-7-Iodo-8-phenyloct-7-en-2-one | Et₂Zn, Ni(acac)₂ | Six | (1R,2S)-1-Methyl-2-(1-phenylethenyl)cyclohexan-1-ol | 81 | 95:5 |

| (Z)-N-Allyl-2-iodo-3-phenylprop-2-en-1-amine | 1. n-BuLi, 2. ZnCl₂ | Five | (3S,4S)-3-Methylene-4-(1-phenylethenyl)pyrrolidine | 68 | 91:9 |

The 1,4-addition (or conjugate addition) of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. While organocuprates are the classical reagents for this transformation, the use of organozinc reagents in the presence of a catalytic amount of a copper salt has become a more atom-economical and versatile alternative.

Chloro(1-phenylethenyl)zinc, when activated by a copper catalyst, undergoes efficient 1,4-addition to a wide range of Michael acceptors, including enones, enoates, and nitroalkenes. The reaction is typically performed in THF at low temperatures. The addition of chlorotrimethylsilane (B32843) (TMSCl) is often beneficial, as it traps the intermediate zinc enolate as a silyl (B83357) enol ether, preventing side reactions and driving the equilibrium towards the 1,4-adduct. This methodology allows for the introduction of the 1-phenylethenyl group at the β-position of a carbonyl system, generating synthetically useful enolates that can be further functionalized.

| Michael Acceptor | Catalyst System | Additive | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohex-2-en-1-one | CuCN·2LiCl (2 mol%) | TMSCl | 3-(1-Phenylethenyl)cyclohexan-1-one | 94 |

| (E)-Chalcone | CuBr·SMe₂ (5 mol%) | None | 1,3-Diphenyl-4-(1-phenylethenyl)butan-1-one | 87 |

| Methyl acrylate | CuCN (5 mol%) | TMSCl | Methyl 4-phenylpent-4-enoate | 89 |

| (E)-2-Nitro-1-phenylprop-1-ene | Cu(acac)₂ (3 mol%) | None | (E)-3-Methyl-2,4-diphenylbut-1-ene-1-nitro | 79 |

Reaction Kinetics and Pathway Elucidation

Kinetic investigations into reactions involving organozinc reagents, including vinyl organozinc species, provide critical insights into the factors influencing reaction rates. These studies often involve monitoring the concentration of reactants and products over time to determine the reaction order with respect to each component.

The reactivity of the resulting organozinc reagent in subsequent reactions, such as cross-coupling reactions, is also a subject of kinetic scrutiny. In the context of palladium-catalyzed Negishi cross-coupling reactions, the nature of the organozinc species in solution plays a crucial role. uni-muenchen.de The aggregation of organozinc compounds in solution can affect their reactivity, and understanding these equilibria is essential for quantitative kinetic analysis. uni-muenchen.de

A study on the palladium-catalyzed Negishi-type oxidative coupling of phenylzinc reagents, prepared from different zinc halides, demonstrated that the choice of the halide influences the reaction rate. rsc.org Phenylzinc iodide was found to exhibit the highest reaction rate. rsc.org This was correlated with a longer Zn-C bond distance, as determined by in situ infrared and X-ray absorption spectroscopy, suggesting a direct relationship between the structure of the organozinc reagent and its kinetic behavior. rsc.org

The table below summarizes findings from kinetic studies on the formation and reaction of organozinc reagents, highlighting the effect of additives.

| Reaction | Organozinc Reagent/Precursor | Additive | Observed Kinetic Effect | Reference |

|---|---|---|---|---|

| Organozinc Formation | Alkyl Iodide | LiCl | Accelerates solubilization of surface organozinc intermediates. | nih.gov |

| Organozinc Formation | Alkyl Bromide | Supernatant from Rieke Zinc preparation (contains LiCl) | Substantially increases the rate of formation of the organozinc reagent. | nih.gov |

| Negishi Cross-Coupling | Phenylzinc Halides | - | Rate depends on the halide (I > Br > Cl), correlating with Zn-C bond length. | rsc.org |

Identifying the rate-determining step (RDS) is a primary goal of kinetic studies as it pinpoints the bottleneck of a reaction sequence. In the multifaceted mechanisms of organozinc reactions, several steps have been proposed as being rate-limiting.

For the formation of organozinc reagents from zinc metal and organic halides, either the initial oxidative addition of the organic halide to the zinc surface or the subsequent solubilization of the organozinc species can be the RDS. nih.gov The use of activating agents like LiCl can cause a switch in the rate-determining step from the slow solubilization to the oxidative addition itself by accelerating the former. nih.gov

Computational studies, often using Density Functional Theory (DFT), complement experimental kinetic data to provide a more detailed picture of the reaction mechanism and the energies of various transition states. For instance, in the zinc-promoted silylation of phenylacetylene (B144264), DFT calculations suggested that the SN2 reaction between a carbanion-zinc intermediate and the chlorosilane is the rate-determining step. researchgate.net

The following table outlines potential rate-determining steps in various reactions involving organozinc reagents.

| Reaction Type | Proposed Rate-Determining Step | Method of Elucidation | Reference |

|---|---|---|---|

| Organozinc Formation from Zinc Metal | Electron Transfer (ET) in the oxidative addition to organic bromides. | Kinetic and LFER studies. | researchgate.net |

| Organozinc Formation from Zinc Metal | Solubilization of surface organozinc intermediates (can be accelerated by LiCl). | Kinetic studies and microscopy. | nih.gov |

| Pd-catalyzed Negishi Cross-Coupling | Oxidative Addition. | Kinetic measurements and analysis of reaction parameters. | uni-muenchen.de |

| Zinc-Promoted Silylation of Phenylacetylene | SN2 reaction of a carbanion-zinc intermediate with chlorosilane. | DFT calculations. | researchgate.net |

Stereochemical and Regiochemical Control in Reactions Involving Chloro 1 Phenylethenyl Zinc

Enantioselective Transformations

Enantioselective transformations involving chloro(1-phenylethenyl)zinc are primarily achieved through the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer of the product over the other. These methods are critical for the synthesis of enantiomerically enriched compounds, which are of paramount importance in pharmaceuticals and materials science.

The design of chiral ligands is central to achieving high levels of asymmetric induction in transition-metal-catalyzed reactions with organozinc reagents. The ligand, which coordinates to the metal center, plays a pivotal role in transferring chiral information to the reacting substrates. A variety of chiral ligands have been developed for asymmetric transformations, with their efficacy being highly dependent on their structural and electronic properties.

Effective chiral ligands for reactions involving organozinc reagents often possess C2-symmetry and are derived from privileged backbones. Examples of ligand classes that have shown success in asymmetric catalysis with organometallic reagents include those based on nitrogen and phosphorus, such as BINAP and BOX derivatives. Chiral diene ligands have also emerged as a powerful class for asymmetric transformations. The steric and electronic properties of these ligands can be fine-tuned to optimize enantioselectivity. For instance, the steric bulk of substituents on the ligand can create a well-defined chiral pocket around the metal center, dictating the facial selectivity of the approaching substrates.

In the context of reactions with chloro(1-phenylethenyl)zinc, the choice of ligand is critical. For example, in rhodium-catalyzed asymmetric additions, chiral diene ligands like (R,R)-Ph-bod* have demonstrated superior enantioselectivity and catalytic activity compared to traditional chiral phosphorus ligands. The development of new C2-symmetric diene ligands has opened new avenues for the synthesis of enantiomerically pure compounds. Furthermore, chiral phosphoramide-Zn(II) complexes have been shown to be highly active catalysts for enantioselective organozinc additions, providing access to optically active tertiary alcohols.

The following table illustrates representative chiral ligands that have been successfully employed in asymmetric reactions with organozinc reagents and could be applicable to chloro(1-phenylethenyl)zinc.

| Ligand Type | Example Ligand | Application with Organozinc Reagents | Potential for Chloro(1-phenylethenyl)zinc |

| Chiral Diene | (R,R)-Ph-bod* | Rh-catalyzed asymmetric arylation of N-tosylarylimines. | High potential for asymmetric cross-coupling reactions. |

| Chiral Phosphine (B1218219) | (R)-BINAP | Asymmetric catalysis. | Established potential in various asymmetric transformations. |

| Chiral Bisoxazoline | (i-Pr)-Pybox | Nickel-catalyzed enantioselective Negishi cross-coupling. | Suitable for stereoconvergent cross-coupling reactions. |

| Chiral Phosphoramide | L-valine derived | Enantioselective organozinc addition to ketones. | Promising for the synthesis of chiral tertiary alcohols. |

Enantiospecific reactions are those in which the stereochemistry of a chiral starting material dictates the stereochemistry of the product. This process relies on a reaction mechanism that proceeds with a high degree of stereochemical fidelity, effectively transferring the chirality from the reactant to the product. In the context of chloro(1-phenylethenyl)zinc, this would typically involve reactions where the organozinc reagent itself is chiral or reacts with a chiral electrophile.

While chloro(1-phenylethenyl)zinc is achiral, it can participate in reactions that exhibit enantiospecificity when coupled with a chiral, enantioenriched electrophile. The stereochemical outcome of such a reaction is dependent on the mechanism of the cross-coupling. For example, zinc-catalyzed enantiospecific cross-coupling reactions of α-hydroxy triflates with Grignard reagents have been developed, proceeding with high stereospecificity. This principle can be extended to reactions involving vinylzinc reagents like chloro(1-phenylethenyl)zinc.

The transfer of chirality is a key consideration in these reactions. For a reaction to be enantiospecific, the transfer of the chiral information must be efficient. In some cases, the stereochemical information can be lost during the reaction, leading to a racemic or enantioenriched product with diminished enantiomeric excess. The stability of the stereocenter in the reactants and intermediates is therefore crucial.

Research has shown that in certain cross-coupling reactions, the stereochemical information of a substrate is preserved in the product due to the reaction mechanism. For instance, the Stille reaction of an α-(2E-stannyl)vinyl amino acid has been shown to proceed with retention of configuration. This suggests that similar stereochemical outcomes could be achievable in

Theoretical and Computational Investigations of Chloro 1 Phenylethenyl Zinc and Vinyl Organozinc Species

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and reactivity of organozinc species. rsc.orgresearchgate.net DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the elucidation of the roles played by solvents and ligands. rsc.orgnih.gov

DFT calculations have been instrumental in shedding light on the mechanisms of reactions involving vinyl organozinc reagents, such as the Negishi cross-coupling reaction. rsc.orgmit.edunih.gov These studies help in understanding the sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination.

For instance, DFT studies on Negishi couplings have revealed the significant impact of intermetallic species (e.g., M-Zn) on the catalytic cycle. rsc.org The formation of these species can potentially inhibit the reaction by sequestering active catalytic intermediates. rsc.org Calculations have also been employed to understand the regioselectivity in reactions involving substituted allyl- and vinylzinc reagents. mit.edu In the context of zinc-promoted silylation of phenylacetylene (B144264), DFT calculations have shown that the reaction is initiated by the interaction between zinc and phenylacetylene and proceeds through an ionic pathway to generate a phenylacetylene anion. researchgate.net

Table 1: Mechanistic Insights from DFT Calculations

| Reaction Type | Key Mechanistic Finding from DFT | Reference |

|---|---|---|

| Negishi Cross-Coupling | Formation of M-Zn intermetallic species can inhibit the catalytic cycle. | rsc.org |

| Negishi Cross-Coupling | Catalyst and transmetalating reagent choice are critical for regioselectivity. | mit.edu |

A key strength of DFT is its ability to model the geometries and energies of short-lived intermediates and transition states, which are crucial for determining reaction kinetics and selectivity. researchgate.netdiva-portal.org

In the zinc-promoted silylation of phenylacetylene with chlorosilane, DFT calculations proposed three possible surface phenylacetylene anion intermediates: PhC≡C-Zn, PhC≡CZnCl, and (PhC≡C)₂Zn. researchgate.net The subsequent Sₙ2 reaction of these carbanion-zinc intermediates with the chlorosilane was identified as the rate-determining step. researchgate.net Similarly, in studies of other organozinc reactions, DFT has been used to elucidate the structures of transition states, helping to explain observed stereochemical outcomes. chemrxiv.org For example, in the enantioconvergent Negishi cross-coupling of racemic secondary alkylzinc reagents, DFT calculations helped to clarify the enantioselectivity-determining transmetalation step. chemrxiv.org

Table 2: Calculated Intermediates in Zinc-Promoted Silylation

| Intermediate | Chemical Formula | Role in Reaction | Reference |

|---|---|---|---|

| Phenylacetylene Anion on Zinc Surface | PhC≡C-Zn | Nucleophile | researchgate.net |

| Phenylacetylene Zinc Chloride | PhC≡CZnCl | Nucleophile | researchgate.net |

Solvation and the nature of ligands coordinated to the metal center can profoundly influence the course of an organometallic reaction. rsc.orgnih.gov DFT calculations can explicitly model these effects, providing a more accurate picture of the reaction in a realistic chemical environment.

DFT studies on the Negishi reaction have explicitly included solvent molecules (like THF) in the calculations to understand their coordination to the metal centers and their impact on the stability of intermediates and transition states. rsc.org The presence of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is also a critical factor. rsc.orgchemrxiv.org Calculations have shown how different ligands can alter the electronic and steric environment around the metal, thereby influencing reactivity and selectivity. rsc.org The consideration of ligand solvation is also crucial, as it affects the binding energies in ligand-protein interactions and can be corrected for in computational models to improve predictions. nih.gov In some nickel-catalyzed homocoupling reactions mediated by zinc, the solvent has been shown to play a role in inhibiting the formation of mixed metalates that can stall the catalytic process. acs.org

Table 3: Investigated Ligand and Solvent Effects in Organozinc Reactions

| Reaction System | Investigated Effect | Computational Finding | Reference |

|---|---|---|---|

| Negishi Coupling | PMe₃, PPh₃, NHC ligands | Ligands influence the stability of catalytic intermediates. | rsc.org |

| Negishi Coupling | THF solvent | Solvent coordination affects the reaction pathway. | rsc.org |

| Enantioconvergent Negishi Coupling | Bulky NHC ligand | Key to high reactivity and enantioselectivity. | chemrxiv.org |

Quantum Chemical Calculations for Reactivity Prediction

Beyond mechanistic elucidation, quantum chemical calculations are increasingly used to predict the outcome of unknown reactions and to design new catalysts and synthetic methodologies. rsc.org By estimating reaction pathways and transition state energies, these methods can guide experimental efforts, saving time and resources. rsc.org

Quantum chemical methods can describe chemical reactivity through various theoretical frameworks. mdpi.com For example, concepts derived from DFT, such as chemical potential, hardness, and softness, can be used to predict the regioselectivity of reactions. mdpi.com These calculations can help in understanding the electronic properties of molecules and how they govern their reactivity. nih.gov The application of these predictive tools allows for the exploration of synthetic routes to complex molecules and the design of catalysts with desired properties prior to extensive experimental work. rsc.org

Applications of Chloro 1 Phenylethenyl Zinc in Complex Organic Synthesis

Construction of Substituted Alkenes

Organozinc reagents are fundamental in the stereoselective synthesis of substituted alkenes. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide or triflate, is a powerful tool for this purpose, known for its high functional group tolerance and stereospecificity. wikipedia.orgchemie-brunschwig.ch Chloro(1-phenylethenyl)zinc, as a specific organozinc reagent, is applicable in these transformations to introduce a 1-phenylvinyl moiety.

Synthesis of Tetrasubstituted Alkenes from Vinyl Phosphates

The synthesis of tetrasubstituted alkenes, which are prevalent motifs in pharmaceuticals and materials science, represents a significant challenge in organic chemistry. acs.org A robust method for their construction involves the palladium-catalyzed Negishi cross-coupling reaction of organozinc reagents with trisubstituted vinyl phosphates. acs.orgtacr.cz This approach allows for the sequential and regioselective substitution of groups on a double bond.

Research has demonstrated that bromovinyl phosphates can react with various organozinc reagents at room temperature in the presence of a palladium catalyst. acs.org This process can substitute both the bromine atom and the phosphate (B84403) group, leading to the formation of cyclic and acyclic tetrasubstituted double bonds. acs.orgresearchgate.net More recently, a method was developed for the stereoselective synthesis of tetrasubstituted alkenes where a phosphate group on a vinyl substrate is replaced via a Negishi coupling in the presence of aluminum chloride, which facilitates the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond. mdpi.com

The general strategy involves the reaction of a vinyl phosphate with an organozinc reagent, such as chloro(1-phenylethenyl)zinc, catalyzed by a palladium complex. The reaction conditions are typically mild and tolerate a wide array of functional groups. mdpi.com

Table 1: Representative Negishi Coupling for Tetrasubstituted Alkene Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Trisubstituted Vinyl Phosphate | Organozinc Reagent | Pd(0) catalyst, Room Temperature | Tetrasubstituted Alkene |

| Bromovinyl Phosphate | Organozinc Reagent | Pd(0) catalyst, Room Temperature | Tetrasubstituted Alkene |

This table represents a generalized summary of findings. acs.orgmdpi.com

Formation of Polyfunctionalized Organic Molecules

The reactivity of chloro(1-phenylethenyl)zinc extends to its use in creating diverse polyfunctionalized organic molecules. The vinylzinc moiety can be coupled with various electrophiles, including allylic, aryl, and acyl groups, to generate complex structures with high degrees of substitution and controlled stereochemistry.

Allylation, Arylation, and Benzoylation of Alkenylzinc Species

Alkenylzinc species derived from various precursors are amenable to further carbon-carbon bond-forming reactions, including allylation, arylation, and benzoylation. researchgate.net

Allylation: The reaction of organozinc reagents with allylic halides is a common method for forming carbon-carbon bonds. ethernet.edu.et Enantioselective allylic alkylation can be achieved using various transition metal catalysts, such as copper or cobalt, to form quaternary carbon centers. nih.gov While specific examples detailing the allylation of chloro(1-phenylethenyl)zinc are specialized, the general reactivity pattern of organozinc compounds suggests its utility in such transformations. uni-muenchen.dethieme-connect.de

Arylation: The Negishi cross-coupling is a premier method for the arylation of organozinc compounds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples chloro(1-phenylethenyl)zinc with aryl halides or triflates to produce 1,1-diaryl alkenes. chemie-brunschwig.ch The reaction is known for its wide applicability and functional group tolerance. uni-muenchen.denih.gov Nickel catalysts can also be employed, particularly for aryl chlorides. wikipedia.org Furthermore, palladium-catalyzed intermolecular α-arylation of zinc amide enolates with aryl bromides proceeds under mild conditions, showcasing the versatility of zinc reagents in arylation chemistry. nih.gov

Benzoylation: The coupling of organozinc reagents with acid chlorides, such as benzoyl chloride, provides a direct route to ketones. ethernet.edu.et This reaction, often mediated by copper or palladium catalysts, allows for the introduction of a benzoyl group onto the vinyl scaffold of chloro(1-phenylethenyl)zinc, yielding a chalcone (B49325) derivative.

Synthesis of Multi-Substituted Enamides

Multi-substituted enamides are valuable building blocks in organic synthesis. brad.ac.uk Alkenylzinc reagents play a crucial role in their preparation, often starting from ynamides (alkynes bearing a nitrogen substituent). A sequential protocol involving the carbozincation of ynamides can generate alkenylzinc species, which then undergo reactions like allylation or arylation to yield β,β-disubstituted enamides with controlled stereochemistry. researchgate.net

One notable method involves the palladium-catalyzed chloroallylation of ynamides, which forms an α-chloroenamide. This intermediate can then undergo a subsequent Suzuki coupling to produce tetrasubstituted enamides. brad.ac.uk Other approaches include the hydrochlorination of ynamides using aluminum chloride and water to give (E)-α-chloroenamides regio- and stereospecifically. ias.ac.inresearchgate.net Additionally, ynamides can be synthesized through a copper-catalyzed coupling using organozinc nucleophiles, providing a modular route to these versatile intermediates. acs.org

Table 2: Selected Methods for Multi-Substituted Enamide Synthesis Involving Zinc Reagents

| Starting Material | Key Reagent/Intermediate | Reaction Type | Product |

|---|---|---|---|

| Ynamide | Organozinc Reagent | Carbozincation/Coupling | β,β-Disubstituted Enamide researchgate.net |

| Ynamide | PdCl₂, Allyl Chloride | Chloroallylation | α-Chloroenamide brad.ac.uk |

Heterocycle Synthesis

The utility of chloro(1-phenylethenyl)zinc extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Construction of Quinazolines

The quinazoline (B50416) skeleton is a privileged scaffold in medicinal chemistry. The Negishi cross-coupling reaction provides an efficient pathway for the synthesis of substituted quinazolines. nih.gov This method involves the reaction of a halogenated quinazoline derivative with an organozinc reagent, such as chloro(1-phenylethenyl)zinc, in the presence of a palladium catalyst. nih.govacs.org

This C-C bond-forming strategy allows for the introduction of various substituents onto the quinazoline core. For example, 2,4-diamino-6-arylmethylquinazolines have been synthesized using palladium(0)-catalyzed organozinc chemistry. acs.org More complex and highly functionalized quinazoline organozinc reagents have also been prepared and used in the synthesis of drug candidates like the KRAS G12C inhibitor Divarasib, often employing continuous flow chemistry for safety and efficiency. acs.orgresearchgate.net The functional group tolerance of the Negishi reaction makes it a valuable tool for the late-stage functionalization of complex molecules containing the quinazoline ring system. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The development of new catalytic systems is paramount to expanding the synthetic utility of chloro(1-phenylethenyl)zinc. Research is focused on designing catalysts that offer higher efficiency, broader substrate scope, and enhanced selectivity.

A significant area of research is the design of chiral ligands for enantioselective additions of vinylzinc reagents to carbonyl compounds. While various ligands have been developed, the quest for more versatile and effective catalysts continues. The ideal catalyst would be easily synthesized, stable, and effective for a wide range of substrates under mild conditions.

Recent studies have shown the effectiveness of carbohydrate-based chiral ligands and BINOL derivatives in promoting the enantioselective addition of organozinc reagents to aldehydes. For instance, the use of a D-fructopyranose-based ligand has demonstrated high conversion rates and enantioselectivities in the addition of diethylzinc (B1219324) to various aldehydes. Adapting such systems for vinylzinc reagents like chloro(1-phenylethenyl)zinc is a promising avenue.

Below is a representative table illustrating the performance of different chiral ligands in the enantioselective addition of a vinylzinc reagent to benzaldehyde, a reaction analogous to what could be expected with chloro(1-phenylethenyl)zinc.

Table 1: Performance of Chiral Ligands in the Enantioselective Addition of a Vinylzinc Reagent to Benzaldehyde

| Entry | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (R)-BINOL derivative | 10 | 85 | 92 |

| 2 | Carbohydrate-based Diol | 20 | 90 | 88 |

| 3 | N-Acylethylenediamine derivative | 15 | 78 | 91 |

| 4 | Pinane-based Aminodiol | 10 | 92 | 85 |

Exploration of New Reactivity Modes

Beyond traditional cross-coupling and addition reactions, researchers are exploring novel reactivity modes for vinylzinc reagents. This includes the use of first-row transition metals like iron and cobalt as catalysts, which are more abundant and less toxic than precious metals like palladium.

Iron-catalyzed vinylzincation of terminal alkynes has emerged as a powerful tool for the synthesis of complex organozinc reagents. This method allows for the creation of new vinylzinc species that can then participate in further transformations. The reaction exhibits excellent functional group tolerance and high regio- and stereoselectivity.

Cobalt-catalyzed cross-coupling reactions also represent a significant advance. These reactions can often proceed under milder conditions and exhibit different selectivity compared to their palladium-catalyzed counterparts. For example, cobalt catalysis has been successfully employed for the cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides.

The following table showcases the potential scope of cobalt-catalyzed cross-coupling of a vinylzinc reagent with various aryl halides.

Table 2: Cobalt-Catalyzed Cross-Coupling of a Vinylzinc Reagent with Aryl Halides

| Entry | Aryl Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Iodoanisole | CoBr₂ | THF | 88 |

| 2 | 2-Bromopyridine | CoCl₂ | DMA | 92 |

| 3 | 4-Chlorobenzonitrile | Co(acac)₂ | NMP | 75 |

| 4 | 1-Bromonaphthalene | CoBr₂ | THF | 85 |

Advancements in Stereocontrol Methodologies

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For reactions involving chloro(1-phenylethenyl)zinc, this translates to controlling the configuration of newly formed stereocenters.

One key area of advancement is in diastereoselective reactions, particularly the addition of chiral vinylzinc reagents to chiral aldehydes. By carefully selecting the chiral ligand and reaction conditions, it is possible to control the formation of one diastereomer over the other. This "reagent-controlled" stereoselectivity is highly valuable in the synthesis of complex molecules with multiple stereocenters.

For example, the addition of vinylic zinc bromide reagents to α-chiral aldehydes in the presence of lithiated (+)- or (-)-N-methylephedrine can lead to either the syn or anti adduct with high selectivity.

The table below illustrates the potential for diastereoselective addition of a chiral vinylzinc reagent to different chiral aldehydes.

Table 3: Diastereoselective Addition of a Chiral Vinylzinc Reagent to Chiral Aldehydes

| Entry | Chiral Aldehyde | Chiral Ligand | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | (R)-2-Phenylpropanal | (+)-N-Methylephedrine | 95:5 |

| 2 | (S)-2-Methylbutanal | (-)-N-Methylephedrine | 8:92 |

| 3 | (R)-3-Hydroxy-2-methylpropanal | (+)-N-Methylephedrine | 90:10 |

| 4 | (S)-2-(Benzyloxy)propanal | (-)-N-Methylephedrine | 12:88 |

Integration with Flow Chemistry and Sustainable Synthesis

The integration of organozinc chemistry with continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability. The in situ generation of chloro(1-phenylethenyl)zinc in a flow reactor can mitigate the risks associated with handling potentially pyrophoric and moisture-sensitive reagents.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Furthermore, telescoping reactions, where the output of one reactor is directly fed into another, can streamline multi-step syntheses and reduce waste.

A typical flow setup would involve pumping a solution of 1-phenyl-1-chloroethene through a packed bed of activated zinc to generate chloro(1-phenylethenyl)zinc. This solution can then be directly mixed with a solution of an electrophile and a catalyst in a second reactor to perform a cross-coupling reaction.

The following table provides hypothetical parameters for the flow synthesis and subsequent Negishi coupling of chloro(1-phenylethenyl)zinc.

Table 4: Parameters for Flow Synthesis and Negishi Coupling of Chloro(1-phenylethenyl)zinc

| Parameter | Zinc Reactor | Negishi Coupling Reactor |

|---|---|---|

| Reactor Type | Packed-Bed | Microreactor |

| Flow Rate (Substrate) | 0.5 mL/min | 0.5 mL/min |

| Flow Rate (Reagent) | - | 0.5 mL/min |

| Residence Time | 5 min | 10 min |

| Temperature | 40 °C | 60 °C |

| Pressure | 5 bar | 5 bar |

Computational Design of New Organozinc-Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of chloro(1-phenylethenyl)zinc, computational studies can provide valuable insights into reaction mechanisms, catalyst behavior, and the origins of selectivity.

DFT calculations can be used to model the transition states of key steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in a Negishi coupling. This information can help in the rational design of new catalysts and ligands with improved performance. For example, by calculating the energy barriers for different reaction pathways, researchers can predict which catalyst is likely to be more efficient or selective.

Furthermore, computational studies can aid in the exploration of new reactivity modes by identifying plausible, low-energy reaction pathways that might not be intuitively obvious. This synergy between computational and experimental chemistry is expected to accelerate the discovery of novel and useful transformations involving organozinc reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.